molecular formula C10H14ClNO2 B066763 Amino-O-tolyl-acetic acid methyl ester hydrochloride CAS No. 191401-35-1

Amino-O-tolyl-acetic acid methyl ester hydrochloride

Cat. No.: B066763
CAS No.: 191401-35-1
M. Wt: 215.67 g/mol
InChI Key: IKDHYWCEIUBSOM-UHFFFAOYSA-N
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Description

Amino-O-tolyl-acetic acid methyl ester hydrochloride is a chemical compound with the molecular formula C10H14ClNO2 and a molecular weight of 215.68 g/mol It is a derivative of amino acids and is often used in various chemical and pharmaceutical applications

Mechanism of Action

Target of Action

Amino acid methyl esters, in general, are important intermediates in organic synthesis and have been used in various areas such as peptide synthesis, medicinal chemistry, as chiral sources, and polymer materials .

Mode of Action

It’s known that amino acid methyl esters are prepared by the reaction of amino acids with methanol in the presence of trimethylchlorosilane . This process is compatible with natural amino acids, as well as other aromatic and aliphatic amino acids .

Biochemical Pathways

Amino acid methyl esters are known to play a role in peptide synthesis , which is a crucial biochemical pathway for protein production in cells.

Pharmacokinetics

The compound is soluble in dmso and methanol , which may influence its absorption and distribution in the body.

Action Environment

The action of Amino-O-tolyl-acetic acid methyl ester hydrochloride can be influenced by environmental factors. For instance, its solubility in DMSO and Methanol suggests that its action, efficacy, and stability may be affected by the solvent environment. Furthermore, its synthesis involves a reaction at room temperature , indicating that temperature could also be a significant environmental factor.

Preparation Methods

Synthetic Routes and Reaction Conditions

Amino-O-tolyl-acetic acid methyl ester hydrochloride can be synthesized through the esterification of amino acids with methanol in the presence of trimethylchlorosilane (TMSCl). This method is advantageous due to its mild reaction conditions, simple workup, and good to excellent yields . The reaction typically involves the following steps:

  • Dissolving the amino acid in methanol.
  • Adding trimethylchlorosilane to the solution.
  • Allowing the reaction to proceed at room temperature.
  • Isolating the product through filtration and purification.

Industrial Production Methods

In industrial settings, the production of amino acid methyl ester hydrochlorides, including this compound, often involves large-scale esterification processes. These processes are carried out in cGMP (current Good Manufacturing Practice) facilities to ensure high-quality and consistent production.

Chemical Reactions Analysis

Types of Reactions

Amino-O-tolyl-acetic acid methyl ester hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Amino-O-tolyl-acetic acid methyl ester hydrochloride has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid methyl ester: A plant hormone involved in growth and development.

    2-(2-Bromophenyl)-2-(methylamino)acetic acid hydrochloride: A similar compound with different substituents.

Uniqueness

Amino-O-tolyl-acetic acid methyl ester hydrochloride is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its versatility makes it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

methyl 2-amino-2-(2-methylphenyl)acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c1-7-5-3-4-6-8(7)9(11)10(12)13-2;/h3-6,9H,11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKDHYWCEIUBSOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191401-35-1
Record name Amino-o-tolyl-acetic acid methyl ester hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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